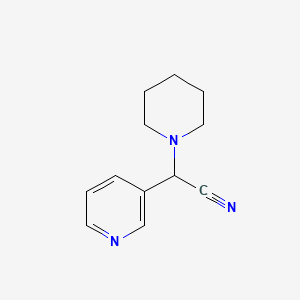
2-(Piperidin-1-YL)-2-(pyridin-3-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-YL)-2-(pyridin-3-YL)acetonitrile is an organic compound that features both a piperidine and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)-2-(pyridin-3-YL)acetonitrile typically involves the reaction of a piperidine derivative with a pyridine derivative under specific conditions. Common methods might include:
Nucleophilic substitution reactions: where a piperidine derivative reacts with a halogenated pyridine.
Condensation reactions: involving the formation of a nitrile group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could involve the nitrile group being reduced to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: N-oxides or other oxidized derivatives.
Reduction products: Amines or other reduced derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Piperidin-1-YL)-2-(pyridin-3-YL)acetonitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and pyridine rings can interact with various receptors, enzymes, or other proteins, potentially modulating their activity. The nitrile group might also play a role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-YL)-2-(pyridin-2-YL)acetonitrile
- 2-(Piperidin-1-YL)-2-(pyridin-4-YL)acetonitrile
- 2-(Morpholin-1-YL)-2-(pyridin-3-YL)acetonitrile
Uniqueness
The specific positioning of the piperidine and pyridine rings, as well as the presence of the nitrile group, can influence the compound’s reactivity and biological activity, making it unique compared to other similar compounds.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C12H15N3/c13-9-12(11-5-4-6-14-10-11)15-7-2-1-3-8-15/h4-6,10,12H,1-3,7-8H2 |
InChI Key |
XUHYAEYKBVYOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















